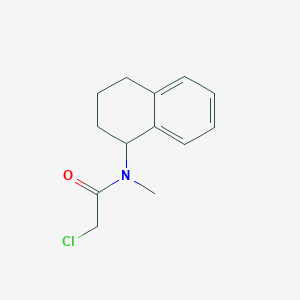

2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Description

Historical Development of Tetrahydronaphthalene-Based Acetamides

The structural foundation of 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide derives from tetrahydronaphthalene (tetralin), a partially hydrogenated naphthalene derivative first synthesized in the early 20th century via catalytic hydrogenation. The integration of acetamide functionalities into tetralin frameworks gained prominence in the 1980s, driven by discoveries of their bioactivity in central nervous system modulation and antimicrobial applications. Early analogues, such as N-methyl-N-tetralin acetamide, demonstrated selective binding to dopamine receptors, spurring interest in structural optimization.

The introduction of chloro substituents, as seen in this compound, emerged from efforts to enhance metabolic stability and target affinity. This modification leverages chlorine’s electron-withdrawing properties to influence electronic distribution across the acetamide group, potentially improving interactions with hydrophobic binding pockets.

Table 1: Key Milestones in Tetrahydronaphthalene Acetamide Development

Significance in Pharmaceutical Research

This compound has garnered attention for its dual potential as a antimicrobial and neuropsychiatric agent. Structural studies highlight its similarity to bedaquiline, a diarylquinoline ATP synthase inhibitor used against multidrug-resistant tuberculosis (TB). Computational models suggest the chloroacetamide group facilitates hydrogen bonding with ATP synthase’s c-subunit, disrupting proton translocation in Mycobacterium tuberculosis.

Additionally, the compound’s tetrahydronaphthalene moiety provides conformational rigidity, enhancing binding to G protein-coupled receptors (GPCRs) such as dopamine D2 and D3 subtypes. This bifunctionality positions it as a versatile scaffold for multitarget drug design.

Current Research Landscape and Knowledge Gaps

Recent structure-activity relationship (SAR) studies have systematically modified the tetrahydronaphthalene core and acetamide substituents to optimize potency. For example:

Table 2: Impact of Substituents on Anti-TB Activity (MIC₉₀ Values)

| Substituent Position | Group | MIC₉₀ (µg/mL) | LogP |

|---|---|---|---|

| 5-CH₃ | Methyl | 0.89 | 3.12 |

| 8-N-Methylpiperidyl | Piperidine | 0.72 | 2.98 |

| 5-Cl | Chloro | 1.15 | 3.45 |

Data from indicate that lipophilicity (LogP) inversely correlates with antibacterial potency, emphasizing the need for balanced hydrophobicity. However, critical gaps persist:

- In Vivo Efficacy : Most studies remain limited to in vitro assays, with few progressing to animal models.

- Off-Target Effects : The compound’s interaction with cardiac hERG channels, a common liability in drug development, remains uncharacterized.

- Resistance Mechanisms : No data exist on bacterial mutations conferring resistance to tetrahydronaphthalene acetamides.

Objectives and Scope of This Review

This work aims to:

- Consolidate synthetic routes and SAR findings for this compound.

- Evaluate its dual applicability in infectious disease and neuropharmacology.

- Propose strategies to address pharmacological and synthetic challenges.

By focusing on mechanistic insights and structural analogs, this review excludes clinical safety data and dosage guidelines to prioritize molecular-level discourse.

Properties

IUPAC Name |

2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-15(13(16)9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTYMFJRZLOGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC2=CC=CC=C12)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324695 | |

| Record name | 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835144 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

276886-84-1 | |

| Record name | 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ylamine with chloroacetic acid in the presence of a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

Oxidation: The major product of oxidation is typically a carboxylic acid derivative.

Reduction: The reduction reaction can yield an amine derivative.

Substitution: Substitution reactions can produce a variety of substituted acetamide derivatives.

Scientific Research Applications

2-Chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.

Medicine: It could be explored for its therapeutic potential in treating various diseases.

Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Research Findings and Implications

- Substituent Effects : Chloro groups enhance electrophilicity and reactivity, critical for agrochemical activity (e.g., alachlor). Hydroxyl analogs exhibit lower potency due to reduced electrophilicity .

- Stereochemical Influence : Tetralin substitution at the 1-position (target compound) vs. 4-position (trichloro analog) alters spatial interactions in binding pockets .

- Thermal Stability : The trichloro analog’s higher melting point (129–130°C) suggests stronger intermolecular forces compared to the target compound .

Biological Activity

2-Chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS No. 276886-84-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16ClNO

- Molecular Weight : 237.73 g/mol

- Structure : The compound features a chloroacetamide structure with a tetrahydronaphthalene moiety, which may influence its interaction with biological targets.

1. Analgesic Activity

Recent studies have explored the analgesic potential of compounds structurally related to this compound. For instance, derivatives of acetamides have shown significant analgesic effects through inhibition of cyclooxygenase (COX) enzymes.

Key Findings :

- Molecular Docking Studies : In silico docking studies have indicated that certain derivatives exhibit strong binding affinities to COX-1 and COX-2 enzymes, suggesting potential as analgesics. For example, a related compound showed binding energies of -9.0 kcal/mol for COX-1 and -9.1 kcal/mol for COX-2 .

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| AKM-2 | -9.0 | COX-1 |

| AKM-2 | -9.1 | COX-2 |

| Diclofenac | -7.4 | COX-1 |

2. Antitumor Activity

In a study focusing on the inhibition of β-tubulin polymerization, compounds similar to this compound were identified as potential tubulin inhibitors. These compounds displayed IC50 values comparable to known inhibitors like colchicine .

Mechanism of Action :

The interaction with β-tubulin suggests that these compounds may disrupt microtubule dynamics, which is crucial for cancer cell proliferation.

3. Dopamine D2 Receptor Ligands

Research has also identified novel ligands targeting the dopamine D2 receptor (D2R), with some acetamide derivatives showing promising affinities in the nanomolar range . This activity could have implications for treating neuropsychiatric disorders.

Case Studies

Several case studies illustrate the biological relevance of acetamide derivatives:

- Study on Analgesic Activity : A series of synthesized acetamides were evaluated for their analgesic properties using the hot plate model in vivo. The results indicated that certain compounds exhibited significant analgesic responses compared to standard drugs like diclofenac .

- Antitumor Efficacy Investigation : The antitumor activity was assessed through in vitro assays that measured the inhibition of cell proliferation in various cancer cell lines. Compounds demonstrated effective inhibition at low micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, and how do they influence its reactivity and bioactivity?

- Methodological Answer: The compound combines a chloroacetamide backbone with a tetrahydroquinoline scaffold. The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions, while the tetrahydroquinoline moiety provides a rigid, lipophilic structure that facilitates interactions with biological targets (e.g., enzymes or receptors). Comparative studies with analogs (e.g., 2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide) suggest that substitution patterns on the aromatic ring significantly modulate binding affinity and metabolic stability .

Q. What are common synthetic routes for preparing this compound, and what are their limitations?

- Methodological Answer: A typical route involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Challenges include controlling regioselectivity due to competing N-methylation and ensuring high purity via column chromatography. IR and NMR spectroscopy are critical for verifying the absence of byproducts like unreacted amine or over-alkylated derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Temperature Control: Maintain temperatures below 0°C during chloroacetyl chloride addition to minimize side reactions.

- Solvent Selection: Use dichloromethane or THF for improved solubility of intermediates.

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Workup: Sequential washing with dilute HCl and NaHCO₃ removes unreacted reagents, while recrystallization from toluene yields high-purity product (>95%) .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer:

- Assay Standardization: Use cell lines with consistent expression levels of target receptors (e.g., GPCRs) to reduce variability.

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 6-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide) to isolate the impact of substituents.

- Structural Analysis: Perform X-ray crystallography or molecular docking to confirm binding modes and identify steric/electronic conflicts .

Q. What analytical techniques are most effective for characterizing impurities in synthesized batches of this compound?

- Methodological Answer:

- HPLC-MS: Detects low-abundance impurities (e.g., dechlorinated byproducts) with high sensitivity.

- ¹H/¹³C NMR: Identifies regioisomers via distinct chemical shifts (e.g., methyl group environments).

- XRD: Resolves crystalline impurities and confirms stereochemical purity .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer:

- ADMET Modeling: Use tools like SwissADME to predict cytochrome P450 interactions and metabolite formation.

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the chloroacetamide group to assess susceptibility to hydrolysis.

- Molecular Dynamics (MD): Simulate interactions with liver microsomes to identify metabolic hotspots .

Experimental Design & Data Analysis

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer:

- Dose Escalation: Start with sub-therapeutic doses (e.g., 1 mg/kg) in rodent models, monitoring hepatic/kidney biomarkers (ALT, creatinine).

- Metabolite Profiling: Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) that may cause off-target effects.

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce electrophilicity and potential toxicity .

Q. How can researchers validate the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer:

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, adjusting for species-specific differences (e.g., human vs. murine albumin).

- Tissue Distribution: Employ radiolabeled analogs (e.g., ¹⁴C-tagged) with autoradiography to quantify accumulation in target organs.

- CYP Inhibition Assays: Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.